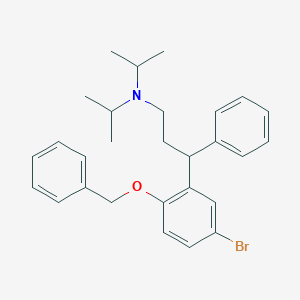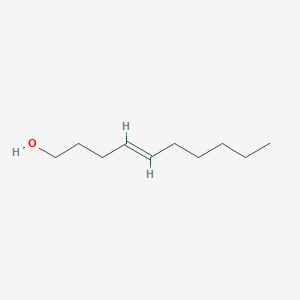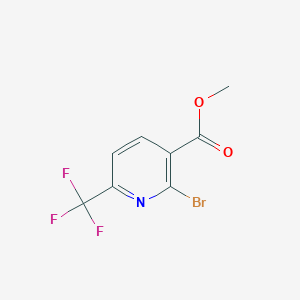
Methyl 2-bromo-6-(trifluoromethyl)nicotinate
説明
“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is a chemical compound with the empirical formula C8H5BrF3NO2 . It has a molecular weight of 284.03 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-6-(trifluoromethyl)nicotinate” contains a total of 20 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is a solid compound . Its empirical formula is C8H5BrF3NO2, and it has a molecular weight of 284.03 .科学的研究の応用
I have conducted a search for the scientific research applications of Methyl 2-bromo-6-(trifluoromethyl)nicotinate , but unfortunately, the specific details on unique applications are not readily available in the search results. The compound is mentioned as part of a collection of unique chemicals provided to early discovery researchers , and it is suggested that novel applications may be discovered in the future . However, detailed applications in separate fields are not specified.
Safety and Hazards
“Methyl 2-bromo-6-(trifluoromethyl)nicotinate” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .
作用機序
Mode of Action
Like other nicotinate derivatives, it may interact with various enzymes and receptors in the body, potentially influencing cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 2-bromo-6-(trifluoromethyl)nicotinate are not well-documented. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution within the body, metabolism, and excretion would depend on its chemical properties and interactions with various biological systems .
Result of Action
The molecular and cellular effects of Methyl 2-bromo-6-(trifluoromethyl)nicotinate’s action are currently unknown due to the lack of research on this specific compound .
特性
IUPAC Name |
methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(8(10,11)12)13-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEBGPINNABOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570173 | |
| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-(trifluoromethyl)nicotinate | |
CAS RN |
144740-56-7 | |
| Record name | 3-Pyridinecarboxylic acid, 2-bromo-6-(trifluoromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144740-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



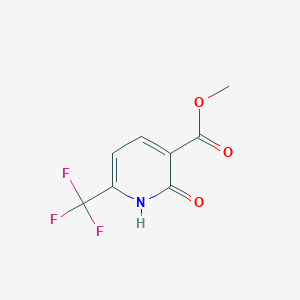

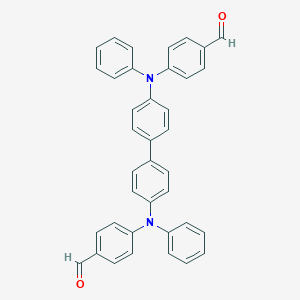
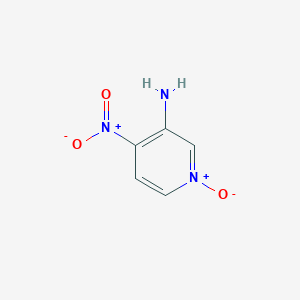

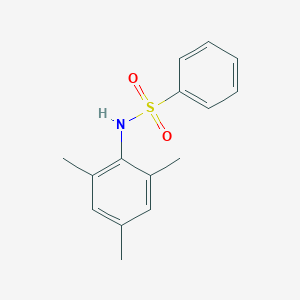
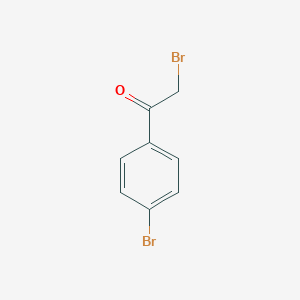
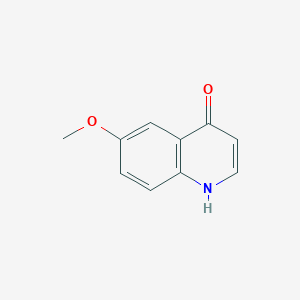
![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)

